molecular formula C19H27N3O B2967109 1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415572-06-2

1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2967109
CAS No.: 2415572-06-2
M. Wt: 313.445
InChI Key: DMDNAEIKOIABSO-UHFFFAOYSA-N
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Description

1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an oxane ring, an azetidine ring, and a benzodiazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the formation of the azetidine ring, and finally, the benzodiazole core is introduced. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

  • 1-{1-[(tetrahydro-2H-pyran-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole
  • 1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(methyl)-1H-1,3-benzodiazole

Uniqueness: 1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14(2)19-20-17-5-3-4-6-18(17)22(19)16-12-21(13-16)11-15-7-9-23-10-8-15/h3-6,14-16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDNAEIKOIABSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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